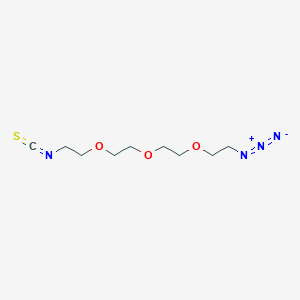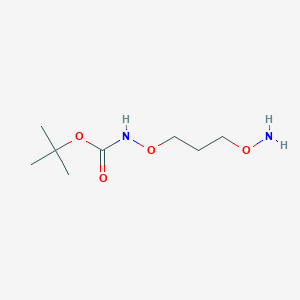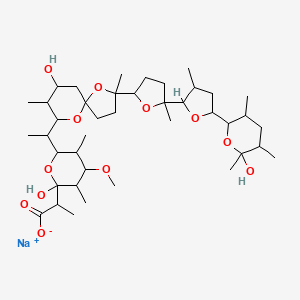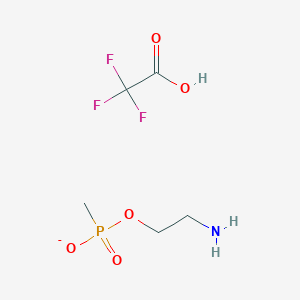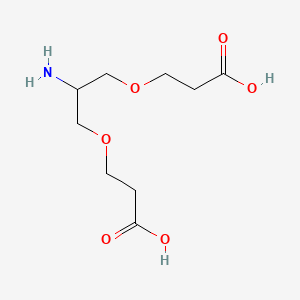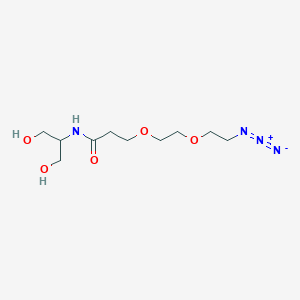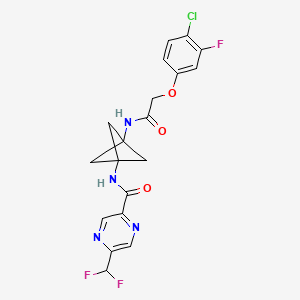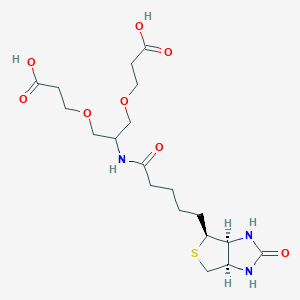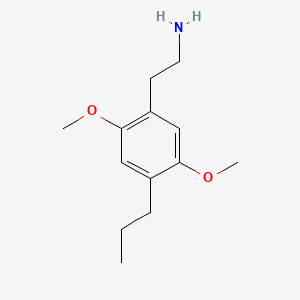
6CEPN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6CEPN is an inhibitor of Cyclooxygenase-1 that acts by suppressing colorectal cancer growth.
Aplicaciones Científicas De Investigación
STEM Learning Improvements : Research by Khaeroningtyas, Permanasari, and Hamidah (2016) demonstrated that STEM (Science, Technology, Engineering, and Mathematics) learning using the 6E Learning by Design TM Model can enhance students' scientific literacy, particularly in understanding temperature and its changes (Khaeroningtyas, Permanasari, & Hamidah, 2016).
Dip-Pen Nanolithography (DPN) in Material Science : Salaita, Wang, and Mirkin (2007) discussed the application of DPN, a technique that combines atomic force microscopy with the ability to deposit materials at the sub-100-nm scale. This has implications for molecular electronics and biological recognition studies (Salaita, Wang, & Mirkin, 2007).
Ethical Use of Animals in Research : Strech and Dirnagl (2019) proposed an extension to the 3R (Replacement, Reduction, Refinement) framework in animal research, adding Robustness, Registration, and Reporting to ensure the scientific value and ethical conduct of animal studies (Strech & Dirnagl, 2019).
Six Sigma Methodology in Process Improvement : Rowlands and Antony (2003) illustrated the application of the Design of Experiments (DOE) method, a component of Six Sigma, in improving the spot welding process. This method is key in enhancing process yield and reducing variability (Rowlands & Antony, 2003).
Management of Scientific Research Projects : Hors, Goldberg, Almeida, Babio Júnior, and Rizzo (2012) discussed employing Lean Six Sigma and PMBOK tools for efficient management of scientific research projects at a general hospital, highlighting improvements in people, processes, systems, and organizational culture (Hors et al., 2012).
Propiedades
Número CAS |
1054549-73-3 |
|---|---|
Nombre del producto |
6CEPN |
Fórmula molecular |
C23H18O5 |
Peso molecular |
374.39 |
Nombre IUPAC |
(E)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-styrylchroman-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+ |
Clave InChI |
WBONVHMXTSZBAF-IZZDOVSWSA-N |
SMILES |
O=C1CC(C2=CC=C(O)C=C2)OC3=C1C(O)=C(/C=C/C4=CC=CC=C4)C(O)=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6CEPN; 6-CEPN; 6 CEPN; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



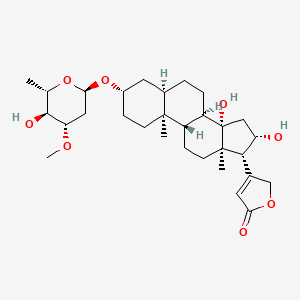
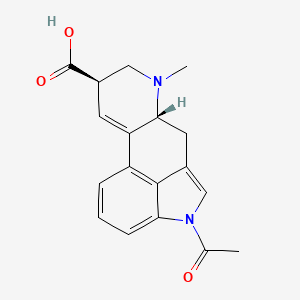
![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)
